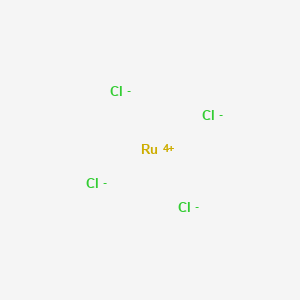
Ruthenium tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium tetrachloride is a useful research compound. Its molecular formula is Cl4Ru and its molecular weight is 242.882. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications
Ruthenium tetrachloride is widely utilized as a catalyst in organic synthesis, particularly in reactions involving olefins and alcohols. Its catalytic properties stem from its ability to facilitate various chemical transformations.
Key Reactions:
- Hydrogenation: this compound is effective in hydrogenating alkenes and alkynes, converting them into saturated hydrocarbons. This is crucial in the production of fine chemicals and pharmaceuticals.
- Oxidation Reactions: It serves as a catalyst for oxidizing alcohols to carbonyl compounds, which is a vital step in synthetic organic chemistry.
Case Study:
In a study examining the efficiency of this compound in catalyzing the hydrogenation of unsaturated fatty acids, it was found that the compound exhibited high selectivity and yield, making it a promising candidate for industrial applications in biofuel production .
Biomedical Research
Ruthenium complexes, including this compound, have shown potential in cancer therapy and diagnostics. The unique electronic properties of ruthenium allow it to interact with biological molecules effectively.
Anticancer Properties:
- Mechanism of Action: this compound can induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes. Studies have shown that it can bind to G-quadruplex DNA structures, which play a role in regulating gene expression .
- Clinical Trials: Compounds derived from this compound have entered clinical trials as potential anticancer agents. For instance, KP1019, a ruthenium-based drug, has demonstrated efficacy against cisplatin-resistant tumors .
Case Study:
Research involving the use of ruthenium complexes for targeted cancer therapy highlighted the compound's ability to selectively accumulate in tumor tissues while minimizing toxicity to normal cells. This selectivity is attributed to the overexpression of transferrin receptors on cancer cells, which enhances the uptake of ruthenium compounds .
Nanotechnology
This compound plays a significant role in the development of nanomaterials, particularly in creating nanoparticles with specific functionalities.
Applications:
- Nanoparticle Synthesis: this compound is used as a precursor for synthesizing ruthenium nanoparticles that exhibit unique optical and electronic properties. These nanoparticles are employed in various applications, including sensors and photothermal therapy.
- Photodynamic Therapy: Ruthenium-based nanoparticles have been explored as photosensitizers in photodynamic therapy for cancer treatment. Their ability to generate reactive oxygen species upon light activation makes them effective in targeting tumor cells .
Case Study:
A recent study demonstrated the synthesis of ruthenium nanoparticles using this compound that showed enhanced photothermal effects when exposed to near-infrared light. This property was utilized for targeted cancer therapy, significantly reducing tumor size in animal models .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Catalysis | Hydrogenation, oxidation reactions | High selectivity and yield in organic synthesis |
| Biomedical Research | Anticancer drug development | Induces apoptosis; selective accumulation in tumors |
| Nanotechnology | Nanoparticle synthesis; photodynamic therapy | Enhanced photothermal effects; effective against tumors |
Propiedades
Número CAS |
13465-52-6 |
|---|---|
Fórmula molecular |
Cl4Ru |
Peso molecular |
242.882 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















